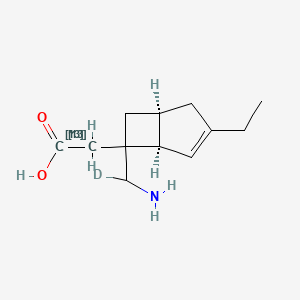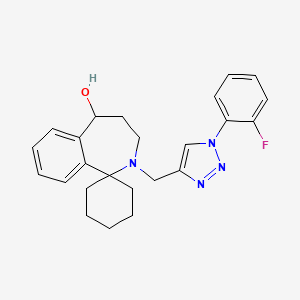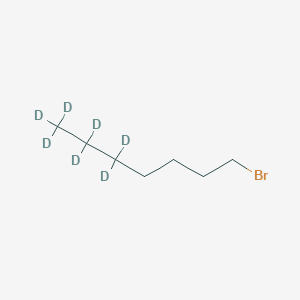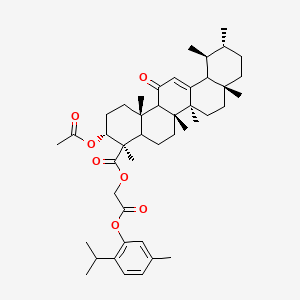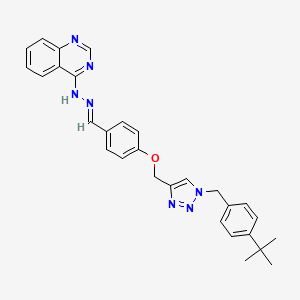
Copper tripeptide-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper tripeptide-3, also known as Glycyl-L-histidyl-L-lysine-Cu(II), is a naturally occurring tripeptide that forms a high-affinity complex with copper ions. It was initially isolated from human serum and later found in saliva and urine. This compound has gained significant attention due to its wide range of biological activities, including wound healing, anti-inflammatory properties, and skin regeneration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper tripeptide-3 can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the free peptide. The peptide is then complexed with copper ions to form the this compound complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then complexed with copper ions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Copper tripeptide-3 undergoes various chemical reactions, including oxidation and complexation. The copper ion in the complex can exist in multiple oxidation states, such as Cu(I), Cu(II), and Cu(III), which allows it to participate in redox reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent in reactions involving this compound.
Complexation: The peptide is complexed with copper ions in aqueous solutions under mild conditions to form the stable this compound complex.
Major Products: The major products formed from these reactions include oxidized substrates and various copper-peptide complexes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Copper tripeptide-3 has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in oxidation reactions due to its peroxidase-like activity.
Medicine: This compound is widely studied for its wound healing and anti-inflammatory properties.
Mecanismo De Acción
Copper tripeptide-3 exerts its effects through several molecular mechanisms:
Comparación Con Compuestos Similares
Copper tripeptide-3 is unique compared to other similar compounds due to its high affinity for copper ions and its wide range of biological activities. Some similar compounds include:
Palmitoyl pentapeptide-4: Known for its anti-aging properties, but lacks the metal ion complexation ability of this compound.
This compound stands out due to its ability to form stable complexes with copper ions, which enhances its biological activity and makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H23CuN6O4- |
|---|---|
Peso molecular |
414.93 g/mol |
Nombre IUPAC |
copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C15H25N6O4.Cu/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16;/h7-9,11-12,17H,2-6,16H2,1H3,(H4,18,19,20,21,22,23,24,25);/q-1;+2/p-2/t9-,11-,12-;/m0./s1 |
Clave InChI |
NTHUFERRBBBKHC-LBRAPMIBSA-L |
SMILES isomérico |
C[C@@H](C(=O)[N-][C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)[O-])[NH-].[Cu+2] |
SMILES canónico |
CC(C(=O)[N-]C(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)[O-])[NH-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


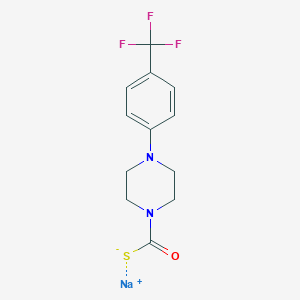
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
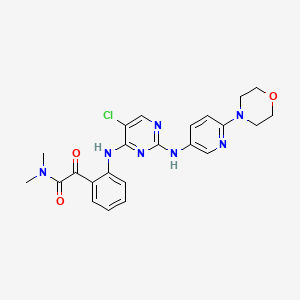
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)

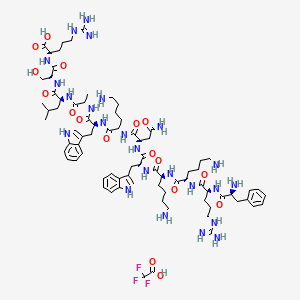
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
